molecular formula C12H16N2O3 B8546598 2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)pyrimidine

2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)pyrimidine

Cat. No. B8546598
M. Wt: 236.27 g/mol
InChI Key: ZRHITVXUMMXONG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)pyrimidine is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)pyrimidine

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-8-yloxy)pyrimidine

InChI

InChI=1S/C12H16N2O3/c1-6-13-11(14-7-1)17-10-2-4-12(5-3-10)15-8-9-16-12/h1,6-7,10H,2-5,8-9H2

InChI Key

ZRHITVXUMMXONG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1OC3=NC=CC=N3)OCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

As shown in step 7-i of Scheme 7, to a solution of 1,4-dioxaspiro[4.5]decan-8-ol (compound 1021, 1.0 g, 6.32 mmol) in DMF (10 mL) was added NaH (370 mg, 9.25 mmol). The reaction mixture was stirred for 20 minutes before the addition of 2-chloropyrimidine (869 mg, 7.59 mmol). The mixture was stirred for 30 minute at RT and then heated to 100° C. for 9 hours. After cooling, the mixture was diluted with EtOAc, washed with H2O, dried over Na2SO4, concentrated under reduced pressure, and purified by medium pressure silica gel chromatography (0-40% EtOAc/hexanes) to produce 2-(1,4-dioxaspiro[4.5]decan-8-yloxy)pyrimidine (compound 1022) as a colorless oil: 1H NMR (300 MHz, Chloroform-d) δ 8.52 (d, J=4.8 Hz, 2H), 6.92 (t, J=4.8 Hz, 1H), 5.15 (ddd, J=10.7, 6.5, 4.2 Hz, 1H), 4.05-3.87 (m, 4H), 2.14-1.85 (m, 6H), 1.79-1.65 (m, 2H); ESMS (M+H+)=237.12.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
370 mg
Type
reactant
Reaction Step Three
Quantity
869 mg
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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